molecular formula C14H16FN4O5 B043862 Fdna-SL CAS No. 112570-97-5

Fdna-SL

Cat. No.: B043862
CAS No.: 112570-97-5
M. Wt: 339.3 g/mol
InChI Key: ANAQUZMMTFGADB-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine is a stable free radical compound known for its unique chemical properties. It is commonly used as a spin label in various scientific research applications due to its ability to provide detailed information about molecular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine typically involves the nitration of aniline derivatives followed by fluorination and subsequent reaction with a pyrrolidine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine is widely used in scientific research due to its stable free radical nature. Some of its applications include:

    Chemistry: Used as a spin label to study molecular dynamics and interactions.

    Biology: Employed in electron paramagnetic resonance (EPR) spectroscopy to investigate biological systems.

    Medicine: Utilized in drug development to understand the behavior of pharmaceutical compounds.

    Industry: Applied in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine involves its ability to act as a spin label. It interacts with molecular targets by forming stable radicals, which can be detected using EPR spectroscopy. This interaction provides valuable information about the molecular environment, including distances and conformational changes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine include:

Uniqueness

The uniqueness of 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine lies in its specific combination of functional groups, which provide distinct chemical properties and reactivity. Its stable free radical nature makes it particularly valuable for spin labeling and EPR spectroscopy applications .

Properties

InChI

InChI=1S/C14H16FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-7,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAQUZMMTFGADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150102
Record name 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112570-97-5
Record name 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112570975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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